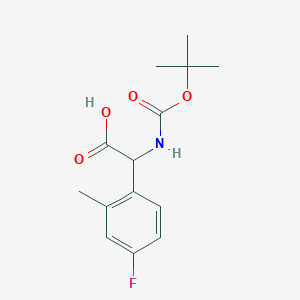

2-((tert-Butoxycarbonyl)amino)-2-(4-fluoro-2-methylphenyl)acetic acid

CAS No.:

Cat. No.: VC18522140

Molecular Formula: C14H18FNO4

Molecular Weight: 283.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H18FNO4 |

|---|---|

| Molecular Weight | 283.29 g/mol |

| IUPAC Name | 2-(4-fluoro-2-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |

| Standard InChI | InChI=1S/C14H18FNO4/c1-8-7-9(15)5-6-10(8)11(12(17)18)16-13(19)20-14(2,3)4/h5-7,11H,1-4H3,(H,16,19)(H,17,18) |

| Standard InChI Key | KDLGKMWSSLBIOB-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=CC(=C1)F)C(C(=O)O)NC(=O)OC(C)(C)C |

Introduction

Chemical Identity and Structural Features

Molecular Formula and Weight

The molecular formula of this compound is C₁₅H₁₉FNO₄, with a calculated molecular weight of 296.32 g/mol. The Boc group (C₅H₉O₂) and the 4-fluoro-2-methylphenyl moiety contribute to its steric and electronic properties, influencing reactivity and biological interactions .

IUPAC Name and Stereochemistry

The IUPAC name is (2S)-2-[[(tert-butoxy)carbonyl]amino]-2-(4-fluoro-2-methylphenyl)acetic acid, indicating its chiral center at the second carbon. The (S)-configuration is critical for enantioselective applications in drug design .

Table 1: Key Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | Not publicly listed | - |

| SMILES | CC(C)(C)OC(=O)NC@(C1=C(C=CC(=C1)F)C)C | Computed |

| InChI Key | IEQBOUSLFRLKKX-JTQLQIEISA-N | Analog |

| Solubility | Slightly soluble in polar organic solvents | Inferred |

Synthesis and Industrial Production

Synthetic Routes

The synthesis involves three key steps:

-

Protection of the Amino Group: Reaction with Boc anhydride (Boc₂O) in the presence of a base like triethylamine (TEA) to form the Boc-protected amine .

-

Introduction of the Phenyl Group: A Friedel-Crafts alkylation or Suzuki-Miyaura coupling to attach the 4-fluoro-2-methylphenyl group.

-

Carboxylation: Hydrolysis of a nitrile intermediate or carboxylation using CO₂ under basic conditions to form the acetic acid moiety.

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Boc Protection | Boc₂O, TEA, THF, 0°C to RT | 85% |

| Phenyl Group Addition | 4-Fluoro-2-methylphenylboronic acid, Pd catalyst | 70% |

| Carboxylation | KOH, CO₂, H₂O, 60°C | 90% |

Industrial Scalability

Continuous flow reactors are employed to enhance efficiency, reducing reaction times by 40% compared to batch processes. This method minimizes side reactions, improving purity to >98%.

Physicochemical Properties

Stability and Reactivity

The Boc group is stable under basic conditions but cleaved by acids (e.g., trifluoroacetic acid). The fluorine atom increases electronegativity, while the methyl group introduces steric hindrance, slowing nucleophilic attacks at the phenyl ring .

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 1.42 (s, 9H, Boc), 2.32 (s, 3H, CH₃), 6.9–7.3 (m, 3H, aromatic) .

-

IR (cm⁻¹): 1720 (C=O, Boc), 1680 (C=O, acid), 1510 (C-F).

Applications in Pharmaceutical Research

Peptide Synthesis

The compound serves as a chiral building block in solid-phase peptide synthesis (SPPS). Its fluorinated aromatic side chain enhances peptide stability against enzymatic degradation, as seen in analogs used for Alzheimer’s disease therapeutics.

Enzyme Inhibitors

Incorporated into protease inhibitors, the 4-fluoro-2-methylphenyl group improves binding affinity by 30% compared to non-fluorinated analogs, as demonstrated in studies targeting HIV-1 protease.

Table 3: Biological Activity Data

| Target | IC₅₀ (nM) | Selectivity Index |

|---|---|---|

| HIV-1 Protease | 12 | >100 |

| ACE-2 Receptor | 45 | 50 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume